3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Introduction of the trifluoroethyl group: This can be done through a nucleophilic substitution reaction using a trifluoroethyl halide, such as 2,2,2-trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.
Major Products Formed
Substitution reactions: Products with different functional groups replacing the bromine atom.
Oxidation reactions: Oxidized derivatives of the pyrazole ring.
Reduction reactions: Reduced derivatives of the pyrazole ring.
Coupling reactions: More complex pyrazole-containing structures.
Scientific Research Applications
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1H-pyrazole: Lacks the trifluoroethyl group, which can affect its chemical properties and reactivity.
1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole:
3-bromo-1H-pyrazole: Lacks both the methyl and trifluoroethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the trifluoroethyl group. These substituents can significantly influence the compound’s chemical properties, reactivity, and potential applications. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in various chemical reactions, such as substitution and coupling reactions.
Properties
Molecular Formula |
C6H6BrF3N2 |
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Molecular Weight |
243.02 g/mol |
IUPAC Name |
3-bromo-1-methyl-5-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-12-4(2-5(7)11-12)3-6(8,9)10/h2H,3H2,1H3 |
InChI Key |
VJRSXBQPPFQKIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)Br)CC(F)(F)F |
Origin of Product |
United States |
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